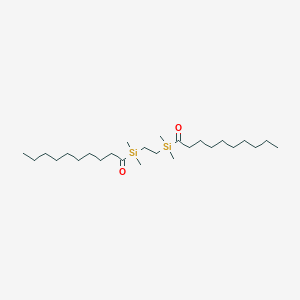![molecular formula C31H64NO5P B14204102 N-[Bis(tetradecyloxy)phosphoryl]-L-alanine CAS No. 830320-80-4](/img/structure/B14204102.png)
N-[Bis(tetradecyloxy)phosphoryl]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Bis(tetradecyloxy)phosphoryl]-L-alanine is a phosphorus-containing compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphoryl group attached to L-alanine, with two tetradecyloxy groups providing additional structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(tetradecyloxy)phosphoryl]-L-alanine typically involves the reaction of L-alanine with a phosphorylating agent in the presence of tetradecyloxy groups. One common method involves the use of chlorophosphines and Grignard reagents. The reaction proceeds through the formation of an intermediate, which is then treated with tetradecyloxy groups to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[Bis(tetradecyloxy)phosphoryl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphoryl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions include various phosphoryl and phosphine derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
N-[Bis(tetradecyloxy)phosphoryl]-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and stabilizers .
Wirkmechanismus
The mechanism of action of N-[Bis(tetradecyloxy)phosphoryl]-L-alanine involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoryl group can form covalent bonds with amino acid residues, leading to the inhibition or modification of enzyme activity. This interaction is crucial in various biochemical pathways, including signal transduction and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[Bis(benzyl(methyl)amino)phosphoryl]-2,2-dichloroacetamide
- N-[Bis(dibenzylamino)phosphoryl]-2,2-dichloroacetamide
- Tertiary phosphines with various substituents
Uniqueness
N-[Bis(tetradecyloxy)phosphoryl]-L-alanine stands out due to its unique combination of a phosphoryl group with tetradecyloxy chains and L-alanine. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
830320-80-4 |
|---|---|
Molekularformel |
C31H64NO5P |
Molekulargewicht |
561.8 g/mol |
IUPAC-Name |
(2S)-2-[di(tetradecoxy)phosphorylamino]propanoic acid |
InChI |
InChI=1S/C31H64NO5P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-36-38(35,32-30(3)31(33)34)37-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3,(H,32,35)(H,33,34)/t30-/m0/s1 |
InChI-Schlüssel |
NLNPBEVHMJCDNC-PMERELPUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCOP(=O)(N[C@@H](C)C(=O)O)OCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCOP(=O)(NC(C)C(=O)O)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
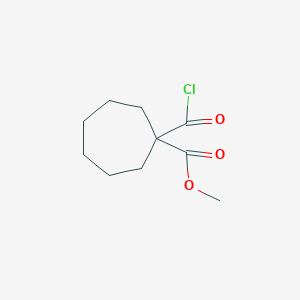
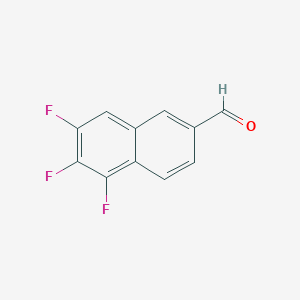
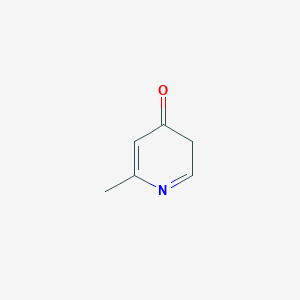
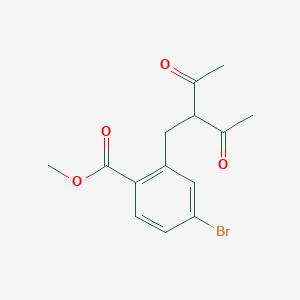
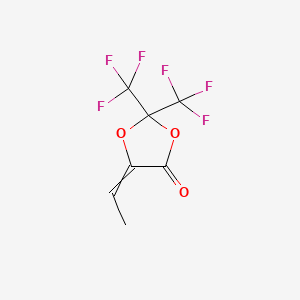
![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
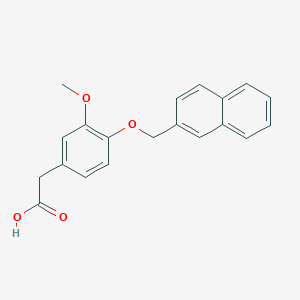
![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)

